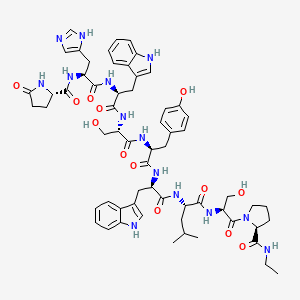

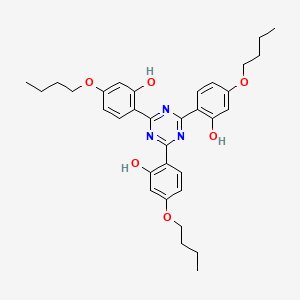

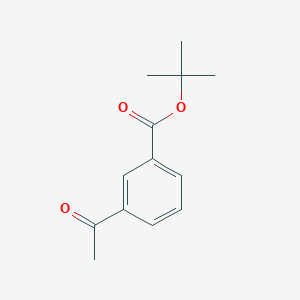

![molecular formula C28H20BrN B3028837 N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine CAS No. 352359-42-3](/img/structure/B3028837.png)

N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine

Übersicht

Beschreibung

Molecular Cocrystals Analysis

The study of molecular cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine has revealed significant insights into hydrogen bonding and molecular interactions. The interaction with 2-(naphthalen-2-yloxy)acetic acid forms a 1:1 adduct with a notable cyclic hydrogen-bonding motif. This adduct is essentially planar, with a small dihedral angle between the thiadiazole and naphthalene rings, indicating a strong interaction between the two molecules. Additionally, the presence of weak π-π stacking interactions suggests a level of stability within the crystal structure .

Schiff Base Synthesis Analysis

The synthesis of N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine Schiff base was achieved through reflux, with the structure confirmed by various spectroscopic methods. The condensation reaction's progress was monitored by FT-IR, ensuring the formation of the desired product. This methodological approach demonstrates the practical synthesis of Schiff bases, which are valuable in various chemical applications .

Dihydropyrimidine Derivatives Synthesis Analysis

The synthesis of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One involved multiple steps, starting with the preparation of 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one. The subsequent condensation with 4-methoxy benzaldehyde and reaction with urea and concentrated HCl in DMF led to the formation of the title compound. The synthesized compounds were characterized by physical and spectral data and exhibited excellent antimicrobial activities .

Optoelectronic Compounds Synthesis Analysis

The synthesis of N,N-Bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine was carried out using a Buchwald–Hartwig cross-coupling reaction. This process highlights the importance of such reactions in producing compounds for optoelectronic devices. The structural elucidation was comprehensive, involving elemental analysis, high-resolution mass spectrometry, and various spectroscopic techniques .

Molecular Structure of N-Phthalimide Derivative

The molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide was determined through crystallographic studies, which showed the p-bromophenyl group's coplanarity with the oxadiazole ring. The phthalimide group's orientation relative to the bromophenyloxadiazole plane was also noted. The experimental data were corroborated with computational molecular orbital calculations, providing a robust understanding of the compound's structure .

Wissenschaftliche Forschungsanwendungen

Synthesis and Optoelectronic Applications

- The synthesis and exploration of derivatives related to N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine have been a subject of study for their potential in optoelectronic devices. Research has been conducted on the synthesis of such compounds and their biological activities, revealing their potential as trypanocide agents with relatively low acute toxicities. These studies have also investigated the inhibitory effects on the growth of Escherichia coli and their trypanocidal activities against Trypanosoma cruzi, highlighting their potential biomedical applications (Conti et al., 1996).

Chemical Properties and Synthesis Routes

- Investigations into the chemical properties and synthesis routes of biphenyl derivatives have led to the development of novel synthetic pathways. For instance, studies on the Stevens rearrangement of quaternary ammonium salts have provided insights into the synthesis of compounds with potential applications in materials science, demonstrating the versatility of these biphenyl derivatives in chemical synthesis (Chukhajian et al., 2020).

Biological and Pharmacological Activities

- The biological and pharmacological activities of derivatives have been a focus, with studies evaluating their in vitro toxicity and trypanocidal activities. Such research has provided valuable insights into the potential therapeutic applications of these compounds, especially in the context of infectious diseases like Chagas' disease (Oliveira et al., 1999; Pereira et al., 1998).

Material Science and Luminescence

- The exploration of biphenyl derivatives in material science, particularly in luminescence and electroluminescence, has led to the development of new compounds with promising properties for electronic and photonic applications. These studies have highlighted the potential of such compounds in the design and synthesis of materials with specific optical and electronic characteristics, opening new avenues for research in material science and engineering (Fu et al., 2009; Zhang et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[4-(4-bromophenyl)phenyl]-N-phenylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20BrN/c29-24-17-13-21(14-18-24)22-15-19-26(20-16-22)30(25-9-2-1-3-10-25)28-12-6-8-23-7-4-5-11-27(23)28/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAVHXABZQYLTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

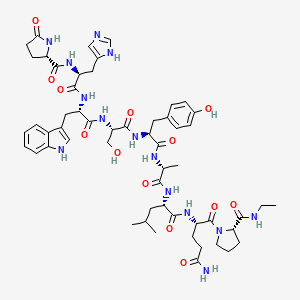

![[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;N-methylmethanamine;hydrochloride](/img/structure/B3028754.png)

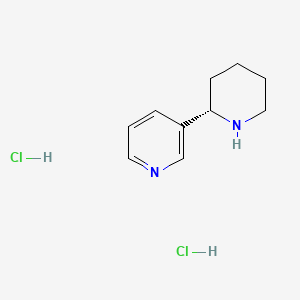

![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B3028758.png)

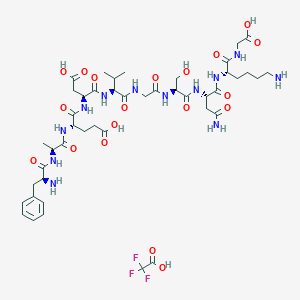

![7-Bromobenzo[d][1,2,3]thiadiazole](/img/structure/B3028768.png)